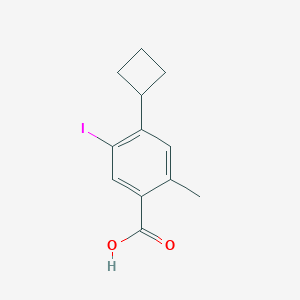

4-Cyclobutyl-5-iodo-2-methylbenzoic acid

Description

Significance of Benzoic Acid Derivatives in Contemporary Organic Synthesis

Benzoic acid and its derivatives are fundamental reagents and intermediates in the synthesis of a vast range of organic compounds. google.comnih.gov Their utility stems from the reactivity of the carboxylic acid group, which can be readily converted into other functional groups such as esters, amides, and acid halides. These transformations are pivotal in the production of pharmaceuticals, agrochemicals, and polymers.

Methods for synthesizing substituted benzoic acids are diverse, often involving the oxidation of the corresponding alkylbenzenes. google.com For instance, halogenated and nitrobenzoic acids, which are crucial industrial intermediates, can be prepared through the liquid-phase catalytic oxidation of substituted alkylbenzenes. google.com The presence of various substituents on the benzene (B151609) ring allows for fine-tuning of the molecule's electronic and steric properties, influencing its reactivity and the properties of the final products. Halogenated benzoic acids, for example, serve as key precursors for pharmaceuticals and liquid-crystalline compounds. google.com

Strategic Importance of Aryl Iodides in Synthetic Transformations

Among halogenated aromatic compounds, aryl iodides hold a position of strategic importance, particularly in the realm of transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki and Heck reactions, are powerful tools for forming carbon-carbon bonds. mdpi.commasterorganicchemistry.com

Aryl iodides are generally more reactive than their bromide and chloride counterparts in these catalytic cycles. This enhanced reactivity is often attributed to the weaker carbon-iodine bond, which facilitates the oxidative addition step—a critical phase in many palladium-catalyzed coupling processes. acs.org This reactivity makes aryl iodides highly valuable substrates for synthesizing complex molecules under milder conditions. researchgate.net For example, in the Heck reaction, which couples aryl halides with alkenes, aryl iodides are common starting materials. mdpi.com

The Role of Cyclobutyl Moieties in Molecular Design and Reactivity

The incorporation of a cyclobutyl group into a molecule can significantly influence its physical, chemical, and biological properties. benthamdirect.comru.nl In medicinal chemistry, the cyclobutyl moiety is increasingly utilized to enhance the pharmacological profiles of drug candidates. pharmablock.comresearchgate.net Its rigid, puckered conformation can impose conformational constraints on a molecule, which can lead to improved potency and selectivity for its biological target. pharmablock.com

Furthermore, the cyclobutyl group can improve a drug's metabolic stability and pharmacokinetic properties. ru.nlpharmablock.com By replacing more flexible or metabolically susceptible groups, the cyclobutyl ring can help design more robust drug candidates. pharmablock.com This four-membered ring structure is considered an indispensable framework in drug design and a useful intermediate for synthesizing biomedical materials. benthamdirect.comnih.gov

Overview of Research Motivations for 4-Cyclobutyl-5-iodo-2-methylbenzoic acid

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the motivation for its synthesis and study can be inferred from the distinct properties of its structural components. This molecule represents a highly functionalized building block with significant potential in organic synthesis, particularly for creating novel therapeutic agents.

The primary research motivations for this compound likely revolve around its utility as a versatile intermediate. The combination of three key functional elements—the reactive carboxylic acid group, the strategically placed iodo substituent, and the property-modifying cyclobutyl ring—creates a molecule poised for complex synthetic transformations. The aryl iodide functionality is primed for participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of other molecular fragments at this position. Simultaneously, the carboxylic acid group offers a handle for derivatization into esters, amides, or other functional groups, enabling linkage to other molecules or scaffolds. The cyclobutyl and methyl groups provide steric influence and can be used to probe and fill specific hydrophobic pockets in biological targets like enzymes or receptors, a common strategy in drug discovery. ru.nl

Therefore, researchers would likely synthesize this compound to use it as a scaffold for building a library of more complex compounds to be screened for biological activity in areas such as oncology, virology, and neurology, where substituted aromatics and cyclobutyl-containing drugs have shown promise. researchgate.netnih.gov

Data Tables

Below are tables detailing the chemical properties of this compound and a list of related compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H13IO2 |

| CAS Number | 1399182-95-6 |

| Molecular Weight | 316.13 g/mol |

| Appearance | Not specified |

| SMILES | CC1=CC(I)=C(C2CCC2)C=C1C(=O)O |

Note: Data for this specific compound is limited. The CAS number and formula are for the parent acid, inferred from its methyl ester. bldpharm.com

Table 2: Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Key Relation |

|---|---|---|---|

| Methyl 4-cyclobutyl-5-iodo-2-methylbenzoate | 1399181-88-4 | C13H15IO2 | Methyl ester of the title compound. bldpharm.com |

| 5-Iodo-2-methylbenzoic acid | 54811-38-0 | C8H7IO2 | A structural precursor or analog lacking the cyclobutyl group. nih.govseemafinechem.com |

| 4-Iodo-2-methylbenzoic acid | 133232-58-3 | C8H7IO2 | An isomeric analog. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H13IO2 |

|---|---|

Molecular Weight |

316.13 g/mol |

IUPAC Name |

4-cyclobutyl-5-iodo-2-methylbenzoic acid |

InChI |

InChI=1S/C12H13IO2/c1-7-5-10(8-3-2-4-8)11(13)6-9(7)12(14)15/h5-6,8H,2-4H2,1H3,(H,14,15) |

InChI Key |

BTUPXDMENCUMLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)I)C2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclobutyl 5 Iodo 2 Methylbenzoic Acid

Retrosynthetic Analysis and Disconnection Strategies

The retrosynthetic analysis of 4-Cyclobutyl-5-iodo-2-methylbenzoic acid involves the deconstruction of the molecule to identify potential starting materials and key synthetic transformations. The primary disconnections center around the carbon-carbon and carbon-heteroatom bonds that form the substituted benzene (B151609) ring.

Strategic Disconnections for the Carboxylic Acid Functionality

A primary retrosynthetic disconnection involves the carboxylic acid group. This group can be introduced through the oxidation of a methyl group or the hydrolysis of a nitrile. Given the presence of a methyl group at the 2-position, a plausible precursor is a toluene derivative. This approach simplifies the synthesis by starting with a more readily available substituted toluene.

Approaches for Assembling the Substituted Aromatic Core

The assembly of the tetrasubstituted benzene ring is a critical aspect of the synthesis. A key precursor identified through retrosynthesis is 4-cyclobutyl-2-methylbenzoic acid. This intermediate already possesses the cyclobutyl and methyl substituents in the desired positions, simplifying the final steps of the synthesis. The synthesis of this intermediate can be envisioned from a simpler, commercially available starting material such as 4-bromo-2-methylbenzoic acid.

Introduction and Functionalization of the Cyclobutyl Substituent

The introduction of the cyclobutyl group can be achieved through a palladium-catalyzed cross-coupling reaction. A logical precursor would be an aryl halide, such as 4-bromo-2-methylbenzoic acid, which can be coupled with a cyclobutyl organometallic reagent, for instance, cyclobutylmagnesium bromide. This strategy is effective for forming carbon-carbon bonds between sp2-hybridized carbon atoms of the aromatic ring and sp3-hybridized carbon atoms of the cyclobutyl group.

Late-Stage Iodination and Methylation Strategies

With the 4-cyclobutyl-2-methylbenzoic acid intermediate in hand, the final step is the introduction of the iodine atom at the 5-position. This late-stage iodination is a strategic choice, as the directing effects of the existing substituents can guide the iodine to the desired position. The methyl group is an ortho, para-director, and the carboxylic acid group is a meta-director. In this case, the position para to the methyl group and meta to the carboxylic acid is the same (position 5), thus favoring the desired regioselectivity of the iodination reaction.

Classical and Modern Synthetic Routes to Benzoic Acid Derivatives

The forward synthesis of this compound can be designed based on the retrosynthetic analysis. A plausible route starts from 4-bromo-2-methylbenzoic acid and proceeds through a key cross-coupling reaction followed by electrophilic iodination.

Electrophilic Aromatic Substitution for Initial Functionalization

The synthesis of the starting material, 4-bromo-2-methylbenzoic acid, can be achieved through the bromination of 2-methylbenzoic acid. However, a more regioselective synthesis might involve starting with a precursor where the desired substitution pattern is already established. For the purpose of this synthetic design, we will consider 4-bromo-2-methylbenzoic acid as the starting material.

The key steps in the proposed synthetic route are:

Palladium-Catalyzed Cross-Coupling: The reaction of 4-bromo-2-methylbenzoic acid with cyclobutylmagnesium bromide in the presence of a palladium catalyst and a suitable ligand, such as tricyclohexylphosphine, would yield 4-cyclobutyl-2-methylbenzoic acid. The reaction conditions for a similar palladium-catalyzed cross-coupling of an aryl bromide with a cycloalkyl Grignard reagent are presented in the table below.

| Parameter | Condition |

| Aryl Halide | 4-bromo-2-methylbenzoic acid |

| Grignard Reagent | Cyclobutylmagnesium bromide |

| Catalyst | Palladium(II) acetate (4 mol%) |

| Ligand | Tricyclohexylphosphine |

| Solvent | N-methylpyrrolidinone (NMP) |

| Temperature | Room Temperature |

Electrophilic Iodination: The final step is the iodination of 4-cyclobutyl-2-methylbenzoic acid. This can be accomplished using an iodinating agent such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, for example, trifluoroacetic acid. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups will favor the introduction of the iodine atom at the 5-position.

| Parameter | Condition |

| Substrate | 4-cyclobutyl-2-methylbenzoic acid |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Catalyst | Trifluoroacetic acid |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

This synthetic approach provides a logical and feasible pathway to this compound, leveraging modern cross-coupling chemistry and established electrophilic aromatic substitution principles.

Ortho-Lithiation and Directed Metalation Approaches

Ortho-lithiation, a powerful tool in organic synthesis, allows for the functionalization of the position ortho to a directing group. In the context of benzoic acids, the carboxylic acid group itself can act as a directing group for metalation. organic-chemistry.orgnih.govsemanticscholar.orgrsc.org This process typically involves treating the unprotected benzoic acid with a strong lithium base, such as s-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. organic-chemistry.orgnih.gov This generates a lithiated species ortho to the carboxylate, which can then be quenched with an electrophilic iodine source, like molecular iodine (I₂), to introduce the iodine atom.

The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the base used. For instance, the use of s-BuLi/TMEDA typically directs deprotonation to the position ortho to the carboxylate. organic-chemistry.orgnih.gov This methodology is valuable for preparing substituted benzoic acids that are not easily accessible through conventional means. organic-chemistry.orgnih.govacs.org The carboxylic acid group has been established as an effective director for ortho-lithiation, offering an alternative to more traditional directing groups like benzamides. organic-chemistry.orgacs.org

Table 1: Key Reagents and Conditions for Ortho-Lithiation of Benzoic Acids

| Reagent/Condition | Purpose |

| s-BuLi/TMEDA | Lithiating agent and ligand |

| n-BuLi/t-BuOK | Alternative lithiating agent with different regioselectivity |

| Low Temperature (-78 °C to -90 °C) | To control the reaction and prevent side reactions |

| Electrophilic Iodine Source (e.g., I₂) | To introduce the iodine atom |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This pathway is generally viable when the aromatic ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the synthesis of this compound, an SNAr strategy would typically involve a precursor with a suitable leaving group at the 5-position, which would then be displaced by an iodide nucleophile.

However, for SNAr to be effective, the aromatic ring needs to be sufficiently electron-deficient to be attacked by a nucleophile. youtube.com The presence of the electron-donating methyl and cyclobutyl groups on the benzoic acid ring makes it less susceptible to nucleophilic attack. Therefore, direct SNAr for the introduction of iodine in this specific compound is generally not a favored synthetic route without the presence of strong activating groups.

Advanced Approaches for C-I Bond Formation

Modern synthetic chemistry offers several advanced methods for the formation of carbon-iodine bonds on aromatic systems, which can be applied to the synthesis of this compound.

Direct Electrophilic Iodination of Aromatic Systems

Direct electrophilic iodination involves the reaction of an aromatic compound with an electrophilic iodine source. While iodine itself is generally unreactive towards aromatic rings, its reactivity can be enhanced by using an oxidizing agent. libretexts.org Various reagents and conditions have been developed for the direct iodination of arenes. acs.org

For substituted benzenes, the regioselectivity of electrophilic substitution is governed by the directing effects of the existing substituents. In 4-cyclobutyl-2-methylbenzoic acid, the methyl and cyclobutyl groups are ortho, para-directing, while the carboxylic acid group is a meta-director. quora.com The interplay of these directing effects would influence the position of iodination. Iodination of benzene derivatives with bulky alkyl groups has been shown to occur at the most electron-rich and sterically less hindered positions. organic-chemistry.org Methods using elemental iodine activated by reagents like Selectfluor have been developed for the effective iodination of such compounds. organic-chemistry.org Another approach involves using iodic acid in a mixture of acetic acid, acetic anhydride (B1165640), and sulfuric acid. nih.gov

Oxidative Iodination Reactions Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents are powerful oxidizing agents that have found wide application in organic synthesis due to their low toxicity and accessibility. nih.govwikipedia.org These reagents can be used to mediate a variety of transformations, including the iodination of aromatic compounds. nih.govorganic-chemistry.org Reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are well-known examples of hypervalent iodine(V) reagents. nih.gov

In the context of synthesizing this compound, a hypervalent iodine reagent could be used to generate a highly electrophilic iodine species in situ, which would then react with the aromatic ring. These reactions often proceed under mild conditions and can exhibit high chemoselectivity. nih.gov

Decarboxylative Iodination of Carboxylic Acids

Decarboxylative iodination offers a direct route to aryl iodides from their corresponding carboxylic acids. This transformation, a variation of the Hunsdiecker reaction, has traditionally been challenging for aromatic carboxylic acids. nih.gov However, recent advancements have led to more general and efficient methods.

One such method involves a visible-light-induced decarboxylative iodination, which proceeds under mild conditions and tolerates a wide range of functional groups. organic-chemistry.orgthieme-connect.com Another approach utilizes a transition-metal-free system with I₂ for the decarboxylative iodination of (hetero)aromatic acids. nih.govresearchgate.net Microwave-assisted silver-catalyzed decarboxylative iodination has also been reported as an effective method. mdpi.com These methods provide a direct conversion of a carboxylic acid group to an iodine atom, which could be a potential, though less direct, strategy if starting from a different dicarboxylic acid precursor.

Palladium-Catalyzed C-H Iodination

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of functional groups onto aromatic rings. The carboxylic acid group can act as a directing group in these reactions, guiding the functionalization to the ortho position. nih.govrsc.org

Several palladium-catalyzed methods for the ortho-iodination of benzoic acids have been developed. nih.govresearchgate.net These reactions often utilize a palladium catalyst, such as Pd(OAc)₂, in combination with an iodine source like N-iodosuccinimide (NIS) or potassium iodide (KI). nih.govresearchgate.net The reaction can be performed under mild conditions and has been shown to be effective for a range of benzoic acid derivatives. psu.edu This methodology offers a highly regioselective approach to the synthesis of ortho-iodinated benzoic acids.

Table 2: Comparison of Advanced C-I Bond Formation Methods

| Method | Key Features | Potential Applicability |

| Direct Electrophilic Iodination | Utilizes an activated iodine source; regioselectivity is governed by substituent effects. | Applicable, but regioselectivity may be a challenge. |

| Oxidative Iodination | Employs hypervalent iodine reagents; often mild and chemoselective. | A promising approach for efficient iodination. |

| Decarboxylative Iodination | Converts a carboxylic acid to an iodide; requires a specific precursor. | Not a direct route from 4-cyclobutyl-2-methylbenzoic acid. |

| Palladium-Catalyzed C-H Iodination | Carboxylic acid directs iodination to the ortho position; highly regioselective. | A strong candidate for the targeted synthesis. |

Incorporation of the Cyclobutyl Substituent

The introduction of the cyclobutyl group onto the aromatic core is a critical step in the synthesis of this compound. This can be achieved through several modern synthetic methods, including carbon-carbon bond-forming cross-coupling reactions, the formation of the cyclobutyl ring via cycloaddition, or the conversion of an existing functional group into the desired cycloalkyl substituent.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are well-suited for introducing a cyclobutyl group onto an aromatic ring. rsc.orgrsc.org Two of the most prominent methods in this category are the Suzuki-Miyaura and Negishi couplings.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.orgwikipedia.org For the synthesis of the target molecule, this would typically involve the coupling of a cyclobutylboron reagent with a suitably substituted aryl halide, such as methyl 4-bromo-5-iodo-2-methylbenzoate or a similar precursor. Potassium cyclobutyltrifluoroborate is a stable and effective coupling partner for this transformation, often providing good to excellent yields with a variety of aryl chlorides. organic-chemistry.orgnih.gov The reaction's success relies on the choice of palladium catalyst, ligands, and base. rsc.orgnih.gov

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. openochem.orgthermofisher.com A potential route would involve the reaction of a cyclobutylzinc halide with an iodinated benzoic acid derivative. The organozinc reagents can be prepared and used in situ, and the reaction often proceeds under mild conditions. nih.gov

Other transition metals have also been shown to catalyze such couplings. For instance, cobalt-catalyzed cross-coupling reactions between cyclobutyl Grignard reagents and alkyl iodides have been developed, demonstrating the expanding toolkit available for incorporating strained rings like cyclobutane (B1203170). acs.org

| Reaction | Cyclobutyl Reagent | Aryl Partner | Catalyst | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Cyclobutylboronic acid or Potassium cyclobutyltrifluoroborate | Halide (I, Br, Cl) or Triflate | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | High functional group tolerance; stable and non-toxic boron reagents. libretexts.org |

| Negishi | Cyclobutylzinc halide | Halide (I, Br, Cl) or Triflate | Palladium or Nickel complex | High reactivity of organozinc reagent; often faster than Suzuki coupling. openochem.org |

An alternative strategy involves constructing the cyclobutyl ring itself through a cycloaddition reaction. nih.gov The most common method for forming four-membered rings is the [2+2] cycloaddition of two alkene components. baranlab.org This can be achieved either thermally or photochemically. organicreactions.org

In the context of synthesizing this compound, this approach would likely involve the synthesis of a cyclobutyl building block that is later attached to the aromatic ring using one of the cross-coupling methods described above. For example, the [2+2] cycloaddition of ethylene with a suitable substituted alkene could generate a functionalized cyclobutane. This pre-formed cyclobutane could then be converted into an organoboron or organozinc reagent for subsequent Suzuki-Miyaura or Negishi coupling. While direct cycloaddition onto the benzene ring is not a standard method for this purpose, the creation of cyclobutane-containing building blocks via cycloaddition is a cornerstone of organic synthesis. researchgate.netru.nl

Functional group interconversion (FGI) represents a third approach where an existing substituent on the aromatic ring is chemically transformed into a cyclobutyl group. ub.edufiveable.mesolubilityofthings.com This pathway is highly dependent on the starting materials available.

For instance, one could envision a scenario starting with a 4-acetyl-5-iodo-2-methylbenzoic acid derivative. The acetyl group could undergo a Wittig-type reaction to form an isopropenyl group. Subsequent reaction steps, such as a Simmons-Smith cyclopropanation followed by rearrangement, could potentially form the cyclobutane ring, although this would be a complex and multi-step process. Another hypothetical route could involve the functionalization of a cyclobutyl ketone. A reported strategy allows for the formal γ–C–H functionalization of cyclobutyl ketones, which can then be converted to a variety of other functional groups, showcasing the versatility of modifying a pre-existing cyclobutyl ring. nih.gov

Optimization of Reaction Conditions and Process Development

The development of a synthetic route for this compound for research applications would necessitate a careful optimization of reaction conditions to ensure high yield, purity, and reproducibility. This would involve a systematic study of various parameters for the key synthetic steps, which are hypothetically the iodination of a 4-cyclobutyl-2-methylbenzoic acid precursor or a Suzuki-Miyaura coupling of a suitably halogenated benzoic acid derivative with a cyclobutylboron reagent.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly influence the rate, yield, and selectivity of a chemical reaction. For the synthesis of this compound, solvent effects would be critical in both the iodination and the potential cross-coupling steps.

In an electrophilic iodination of a 4-cyclobutyl-2-methylbenzoic acid intermediate, the solvent's polarity and its ability to stabilize charged intermediates would be paramount. A range of solvents would need to be screened to determine the optimal conditions. For instance, traditional iodinations have often been carried out in chlorinated solvents, though greener alternatives are now preferred. acsgcipr.org The reaction kinetics would be monitored by techniques such as HPLC to determine the rate of consumption of the starting material and the formation of the product. This data would allow for the determination of the reaction order and the activation energy, providing insights into the reaction mechanism.

For a potential Suzuki-Miyaura coupling to introduce the cyclobutyl group, the solvent system is crucial for dissolving the various components (the aryl halide, the boronic acid or ester, the palladium catalyst, and the base) and for facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed. The choice of organic solvent can influence the solubility of the reactants and the stability of the catalytic species.

Table 1: Hypothetical Solvent Screening for the Iodination of 4-Cyclobutyl-2-methylbenzoic acid

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Acetic Acid | 80 | 12 | 65 |

| 2 | Dichloromethane | 40 | 24 | 50 |

| 3 | Acetonitrile | 80 | 12 | 75 |

| 4 | Hexafluoroisopropanol | 60 | 8 | 85 |

This table is a representative example based on general principles of electrophilic aromatic iodination and does not represent experimentally verified data for this specific reaction.

Catalyst Development and Ligand Design

For a Suzuki-Miyaura cross-coupling approach to synthesize this compound, the catalyst system, comprising a palladium precursor and a ligand, is of central importance. The introduction of a secondary alkyl group like cyclobutyl can be challenging, and the choice of ligand is critical to promote efficient oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Modern catalyst development focuses on bulky and electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., XPhos, SPhos), which have shown great success in coupling challenging substrates. organic-chemistry.org The design of the ligand can influence the stability of the palladium catalyst, prevent side reactions like β-hydride elimination, and promote the desired reductive elimination to form the product. For the coupling of potassium cyclobutyltrifluoroborate with aryl chlorides, ligands like n-BuPAd₂ have been found to be effective. organic-chemistry.org

Optimization would involve screening a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a library of phosphine ligands to identify the most efficient combination for the specific substrates involved in the synthesis of this compound.

Table 2: Hypothetical Ligand Screening for the Suzuki-Miyaura Coupling of 5-Iodo-4-bromo-2-methylbenzoic acid with Potassium Cyclobutyltrifluoroborate

| Entry | Palladium Precursor | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 30 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 85 |

| 3 | Pd(OAc)₂ | n-BuPAd₂ | Cs₂CO₃ | CPME/H₂O | 92 |

| 4 | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 60 |

This table is a representative example based on known conditions for Suzuki-Miyaura cross-coupling of secondary alkylboron reagents and does not represent experimentally verified data for this specific reaction. organic-chemistry.orgnih.gov

Scalability Considerations for Research Applications

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes introduces several challenges that need to be addressed during process development.

Key considerations for scalability include:

Reaction Concentration: Increasing the concentration of reactants can improve throughput but may also lead to issues with solubility, heat transfer, and mixing.

Reagent Addition: The order and rate of reagent addition can become critical on a larger scale to control reaction exotherms and minimize the formation of byproducts.

Work-up and Purification: Extraction and chromatography procedures that are straightforward on a small scale can become cumbersome and time-consuming at a larger scale. Crystallization is often a preferred method for purification on a larger scale as it can provide high purity material with a simpler procedure.

Catalyst Loading and Cost: For a cross-coupling step, minimizing the catalyst loading is important for reducing costs, especially with expensive palladium catalysts and ligands. Catalyst recycling may also be a consideration.

Safety: A thorough safety assessment of the process is crucial, considering the potential hazards of the reagents, solvents, and reaction conditions, especially at elevated temperatures and pressures.

For the iodination step, the scalability would depend on the chosen method. Direct iodination with iodine and an oxidizing agent might be scalable, but the handling of corrosive and oxidizing materials would require careful engineering controls. A Sandmeyer reaction, while a classic method, involves the generation of diazonium salts which can be unstable and pose a safety risk on a larger scale. google.comprepchem.comwikipedia.org

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Cyclobutyl 5 Iodo 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for initial structural assessment.

Proton Nuclear Magnetic Resonance (¹H NMR)

A patent document discloses a textual description of the ¹H NMR spectrum of 4-Cyclobutyl-5-iodo-2-methylbenzoic acid. The spectrum was reportedly recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz instrument. The reported chemical shifts (δ) in parts per million (ppm) are as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.75 | broad singlet | 1H | -COOH |

| 7.75 | singlet | 1H | Ar-H |

| 7.74 | broad singlet | 1H | Ar-H |

| 7.34 | broad singlet | 1H | Ar-H |

| 7.28 | singlet | 1H | Ar-H |

| 3.90 | apparent pentet | 1H | -CH- (cyclobutyl) |

| 2.56 | singlet | 3H | -CH₃ |

The interpretation of the aromatic region is challenging due to the presence of broad and closely spaced signals. A definitive assignment of the aromatic protons would typically require further two-dimensional NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

No publicly available data for the ¹³C NMR spectrum of this compound could be located. This information is critical for confirming the carbon framework of the molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY for spatial relationships)

Two-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton coupling networks, for instance, within the cyclobutyl ring and between any coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular structure, for example, by correlating the methyl protons to the aromatic ring carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provide information about through-space proximity of atoms, which is vital for confirming the substitution pattern on the aromatic ring and the conformation of the cyclobutyl group relative to the rest of the molecule.

Despite extensive searches, no experimental data from any of these two-dimensional NMR techniques for this compound has been found in the public domain.

Solid-State NMR for Polymorphic Studies

Solid-state NMR is a powerful technique for studying the structure and dynamics of materials in the solid phase, including identifying and characterizing different polymorphic forms. There are no published studies utilizing solid-state NMR for the analysis of this compound.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of a compound. No HRMS data for this compound is available in the scientific literature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where specific ions are selected and fragmented to provide detailed structural information. This technique is invaluable for elucidating the fragmentation pathways of a molecule, which can help to confirm its structure. There are no published MS/MS studies on this compound.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the various functional groups and understanding the conformational aspects of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the characteristic vibrational modes of the molecule's functional groups. The carboxyl group is expected to show a strong, broad O-H stretching band and a sharp C=O stretching absorption. The aromatic ring exhibits C-H and C=C stretching vibrations, while the aliphatic cyclobutyl and methyl groups have their own characteristic C-H stretching and bending frequencies. The presence of the heavy iodine atom influences the lower frequency region of the spectrum.

Based on data for similar substituted benzoic acids, the expected FT-IR vibrational frequencies are summarized below. researchgate.netnist.govnist.govchemicalbook.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300-2500 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | Cyclobutyl, Methyl | 2980-2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1720-1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Strong |

| C-H Bend (Aliphatic) | Cyclobutyl, Methyl | 1465-1370 | Medium |

| O-H Bend | Carboxylic Acid | 1440-1395 | Medium |

| C-O Stretch | Carboxylic Acid | 1320-1210 | Strong |

| C-I Stretch | Iodo Group | 600-500 | Weak to Medium |

Note: This is an interactive data table based on inferred data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and the skeletal vibrations of the molecule. The aromatic ring stretches are typically strong in the Raman spectrum. The C-I bond, being relatively non-polar, should also be observable.

The following table presents the anticipated Raman shifts for this compound, inferred from spectroscopic data of analogous aromatic compounds. spectrabase.com

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3050 | Medium |

| C-H Stretch (Aliphatic) | Cyclobutyl, Methyl | 2980-2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1680-1640 | Weak |

| Ring Breathing | Aromatic Ring | 1050-1000 | Strong |

| C-C Stretch | Cyclobutyl Ring | 900-800 | Medium |

| C-I Stretch | Iodo Group | 600-500 | Strong |

Note: This is an interactive data table based on inferred data.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

Hypothetical crystallographic data, based on studies of similar substituted benzoic acids, are presented below. mdpi.com

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.4 |

| β (°) | ~95 |

| Volume (ų) | ~1300 |

| Z (molecules/unit cell) | 4 |

Note: This is an interactive data table based on inferred data.

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. ucl.ac.uk The resulting diffraction pattern is a fingerprint of the crystalline phase. While a full structure solution from PXRD is complex, it can confirm the phase purity and provide information about the unit cell. nih.govresearchgate.netamericanpharmaceuticalreview.com

A simulated PXRD pattern would show characteristic peaks at specific 2θ angles. The positions and intensities of these peaks are determined by the crystal structure.

| 2θ (°) (Cu Kα) | Hypothetical d-spacing (Å) | Hypothetical Intensity |

| 10.2 | 8.67 | Medium |

| 15.5 | 5.71 | Strong |

| 20.4 | 4.35 | High |

| 25.8 | 3.45 | Medium |

| 28.1 | 3.17 | Weak |

Note: This is an interactive data table based on inferred data.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring of this compound acts as a chromophore. The substitution pattern on the benzene (B151609) ring influences the energy of the π → π* transitions, which can be observed as absorption bands in the UV region.

The expected UV-Vis absorption maxima (λmax) are inferred from data on substituted benzoic acids. researchgate.net The solvent can also influence the position of these maxima.

| Electronic Transition | Chromophore | Expected λmax (nm) | Solvent |

| π → π | Phenyl Ring | ~240-250 | Ethanol |

| π → π | Phenyl Ring | ~280-290 | Ethanol |

Note: This is an interactive data table based on inferred data.

Advanced Hyphenated Techniques for Purity and Mixture Analysis

The unequivocal determination of purity and the analysis of complex mixtures containing this compound necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable for this purpose. nih.gov These integrated systems provide comprehensive data, enabling both the separation of individual components and their subsequent identification and quantification. For a substituted aromatic carboxylic acid like this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. asdlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a premier technique for the analysis of non-volatile or thermally sensitive compounds like aromatic carboxylic acids. ox.ac.uk The methodology combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry.

In a typical workflow, a sample containing this compound is first dissolved in a suitable solvent and injected into an LC system. The separation is commonly achieved on a reversed-phase column (e.g., C18) where the compound and any related impurities are separated based on their differential partitioning between the polar mobile phase and the non-polar stationary phase. ox.ac.ukvu.edu.au

Following separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique used for such analyses, as it typically preserves the molecular ion, minimizing fragmentation. asdlib.org The mass spectrometer then separates and detects ions based on their mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₁₂H₁₃IO₂), the expected mass of the neutral molecule is approximately 316.17 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 315.0.

Purity assessment is achieved by integrating the peak area of the target compound in the chromatogram and comparing it to the areas of any other detected peaks. The identity of these impurities, which could include starting materials, regioisomers, or degradation products, can be inferred from their respective m/z values. Tandem mass spectrometry (MS/MS) can further aid in structural elucidation by inducing fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. nih.govvu.edu.au

| Compound | Expected Retention Time (min) | Ionization Mode | Expected [M-H]⁻ (m/z) | Potential Identity |

|---|---|---|---|---|

| This compound | 12.5 | ESI- | 315.0 | Target Compound |

| 2-methyl-4-cyclobutylbenzoic acid | 9.8 | ESI- | 189.1 | Unreacted Precursor |

| Isomer (e.g., 4-Cyclobutyl-3-iodo-2-methylbenzoic acid) | 11.9 | ESI- | 315.0 | Synthesis Byproduct |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique well-suited for the analysis of volatile and thermally stable compounds. ajpaonline.com Aromatic carboxylic acids, however, are generally non-volatile and require a derivatization step to increase their volatility for GC analysis. mdpi.comnih.gov A common approach is methylation, which converts the carboxylic acid group (-COOH) into a methyl ester (-COOCH₃).

Once derivatized, the sample is injected into the gas chromatograph. The components are vaporized and separated in a capillary column based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). Unlike soft ionization methods, EI is a high-energy technique that causes extensive fragmentation of the molecule. asdlib.org

The resulting mass spectrum displays a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for unambiguous identification by comparison to spectral libraries. For the methyl ester of this compound, key fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as cleavages related to the cyclobutyl and methyl substituents on the aromatic ring. This detailed fragmentation is invaluable for distinguishing between structural isomers that might co-elute or have identical molecular weights. nih.gov

| Compound Derivative | Retention Time (min) | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) | Potential Fragmentation Pathway |

|---|---|---|---|---|

| Methyl 4-cyclobutyl-5-iodo-2-methylbenzoate | 15.2 | 330.0 | 299.0 | Loss of -OCH₃ |

| Methyl 4-cyclobutyl-5-iodo-2-methylbenzoate | 15.2 | 330.0 | 271.0 | Loss of -COOCH₃ |

| Methyl 4-cyclobutyl-5-iodo-2-methylbenzoate | 15.2 | 330.0 | 203.0 | Loss of Iodine |

Other Advanced Hyphenated Techniques

For particularly complex analytical challenges, other hyphenated techniques can be employed.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) : This technique directly couples an LC system to an NMR spectrometer, allowing for the acquisition of detailed structural information (e.g., ¹H and ¹³C NMR spectra) for each separated component. numberanalytics.comiosrphr.org This is exceptionally powerful for the definitive identification of unknown impurities or isomers without the need for prior isolation. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) : CE-MS combines the high separation efficiency of capillary electrophoresis, which separates ions based on their electrophoretic mobility, with mass spectrometry. wikipedia.orgresearchgate.net This technique is particularly useful for analyzing small sample volumes and can offer different selectivity compared to LC, potentially resolving components that co-elute in an LC system. nih.gov

Chemical Reactivity and Derivatization Studies of 4 Cyclobutyl 5 Iodo 2 Methylbenzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. However, the ortho-methyl group in 4-Cyclobutyl-5-iodo-2-methylbenzoic acid is expected to exert significant steric hindrance, which can influence the reaction rates and conditions required for these transformations.

The direct conversion of carboxylic acids to esters (esterification) and amides (amidation) are fundamental reactions in organic synthesis. For sterically hindered carboxylic acids like this compound, standard Fischer esterification conditions (acid catalysis with an alcohol) are likely to be slow and inefficient. More robust methods are generally required to achieve good yields. acs.org

One effective approach for the esterification of hindered acids involves the use of highly reactive intermediates, such as acyl chlorides, which can be formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then react readily with an alcohol or an amine to form the corresponding ester or amide. Another strategy employs coupling agents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or more modern uronium/aminium-based reagents like COMU can facilitate amide bond formation even with sterically demanding substrates. luxembourg-bio.com Boron-based reagents, for instance, B(OCH₂CF₃)₃, have also been shown to be effective for the amidation of hindered benzoic acids. acs.org

| Reaction Type | Reagent/Conditions | Product | Notes |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ (cat.), heat | Ester | Likely to be slow due to steric hindrance. |

| Esterification | 1. SOCl₂ or (COCl)₂ 2. ROH, pyridine | Ester | Via acyl chloride intermediate; generally effective for hindered acids. |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R₂NH, base | Amide | Via acyl chloride intermediate; a common and effective method. |

| Amidation | R₂NH, Coupling agent (e.g., DCC, COMU, T3P) | Amide | Direct one-pot method; various coupling agents are available to overcome steric hindrance. organic-chemistry.org |

| Amidation | R₂NH, B(OCH₂CF₃)₃, MeCN | Amide | Effective for a wide range of substrates, including hindered ones. acs.org |

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The complete reduction to a primary alcohol, (4-cyclobutyl-5-iodo-2-methylphenyl)methanol, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. quora.com It is important to note that the aryl iodide bond is generally stable to these conditions.

The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation is typically carried out in a two-step process. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or a Weinreb amide. The acyl chloride can then be selectively reduced to the aldehyde using a poisoned catalyst system, as in the Rosenmund reduction (H₂, Pd/BaSO₄), or with specific hydride reagents at low temperatures. doubtnut.comvedantu.com Alternatively, direct reduction methods using sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) on esters or other derivatives can also yield the aldehyde. youtube.com

| Desired Product | Reagent/Conditions | Notes |

|---|---|---|

| Primary Alcohol | LiAlH₄ in THF, then H₃O⁺ workup | A standard and effective method for complete reduction. quora.com |

| Primary Alcohol | BH₃·THF, then H₃O⁺ workup | A milder alternative to LiAlH₄. |

| Aldehyde | 1. SOCl₂ 2. H₂, Pd/BaSO₄ (Rosenmund reduction) | A classic two-step method via the acyl chloride. doubtnut.com |

| Aldehyde | 1. Conversion to Weinreb amide 2. LiAlH₄ or DIBAL-H | A reliable method that prevents over-reduction to the alcohol. quora.com |

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids typically requires harsh conditions unless activated by ortho or para electron-withdrawing groups. For this compound, thermal decarboxylation would likely require high temperatures. However, metal-catalyzed decarboxylation reactions have been developed that proceed under milder conditions. For instance, silver-catalyzed protodecarboxylation in the presence of an oxidant like K₂S₂O₈ can replace the carboxylic acid group with a hydrogen atom. mdpi.com

Interestingly, there are also methods for decarboxylative iodination, which would replace the carboxylic acid group with an additional iodine atom. mdpi.comthieme-connect.comresearchgate.net Given that the starting material is already iodinated, this specific reaction might be of less synthetic interest unless the goal is to introduce a second iodine atom. Palladium-catalyzed decarbonylative iodination is another possibility, which proceeds via an acid chloride intermediate. nih.gov

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is a highly valuable functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. Aryl iodides are the most reactive among the aryl halides in these transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides. researchgate.net

Heck Reaction : This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)₂, and requires a base such as triethylamine (B128534) or potassium carbonate. organic-chemistry.org The steric hindrance from the ortho-methyl group might necessitate the use of bulky phosphine (B1218219) ligands to facilitate the reaction. organic-chemistry.org

Sonogashira Reaction : The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne. libretexts.org This reaction is characteristically co-catalyzed by a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. researchgate.net Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org

Suzuki-Miyaura Reaction : This is one of the most widely used cross-coupling reactions, involving the coupling of the aryl iodide with a boronic acid or a boronic ester. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. A variety of palladium catalysts and ligands are available, which can be tailored to accommodate sterically hindered substrates. frontiersin.orgresearchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst/Conditions | Product Type |

|---|---|---|---|

| Heck | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, PPh₃, Et₃N, heat | Substituted alkene |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Arylalkyne |

| Suzuki-Miyaura | Boronic acid (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, solvent/H₂O, heat | Biaryl or vinylarene |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. The classic SNAr mechanism requires the aromatic ring to be activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. libretexts.org

In the case of this compound, the substituents on the ring (methyl, cyclobutyl, and carboxylate under basic conditions) are either electron-donating or weakly electron-withdrawing. Therefore, the aromatic ring is electron-rich and not activated towards a classical SNAr reaction. total-synthesis.com Direct displacement of the iodide by strong nucleophiles via the addition-elimination SNAr pathway is expected to be highly unfavorable. nih.gov

Alternative mechanisms for nucleophilic substitution on unactivated aryl halides exist, such as those proceeding through a benzyne (B1209423) intermediate. This typically requires extremely strong bases like sodium amide (NaNH₂) or potassium tert-butoxide at high temperatures. However, such harsh conditions may not be compatible with the other functional groups in the molecule and could lead to mixtures of regioisomers.

Halogen-Metal Exchange Reactions and Subsequent Quenching

The carbon-iodine bond in aryl iodides is relatively weak, making it susceptible to halogen-metal exchange reactions. This is a powerful method for converting an aryl halide into an aryl organometallic compound, which can then be reacted with various electrophiles. For this compound, this reaction is complicated by the presence of the acidic proton of the carboxylic acid group.

Typically, an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is used to effect the iodine-lithium exchange. wikipedia.org The reaction is generally very fast and can be carried out at low temperatures (e.g., -78 °C). wikipedia.org However, since organolithium reagents are strong bases, the first equivalent of the reagent will deprotonate the carboxylic acid. masterorganicchemistry.com A second equivalent is then required to perform the halogen-metal exchange at the C-5 position.

The resulting aryllithium species is a potent nucleophile and can be "quenched" by adding an electrophile to the reaction mixture. This allows for the introduction of a wide variety of functional groups at the position formerly occupied by the iodine atom.

Table 1: Hypothetical Quenching Reactions of the Lithiated Intermediate

| Quenching Agent (Electrophile) | Resulting Functional Group at C-5 | Product Name |

| H₂O (Water) | -H | 4-Cyclobutyl-2-methylbenzoic acid |

| D₂O (Deuterium Oxide) | -D | 4-Cyclobutyl-5-deuterio-2-methylbenzoic acid |

| CO₂ (Carbon Dioxide) | -COOH | 4-Cyclobutyl-2-methylisophthalic acid |

| (CH₃)₂CO (Acetone) | -C(OH)(CH₃)₂ | 4-Cyclobutyl-5-(2-hydroxypropan-2-yl)-2-methylbenzoic acid |

| DMF (Dimethylformamide) | -CHO | 4-Cyclobutyl-5-formyl-2-methylbenzoic acid |

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The formation of organometallic reagents from this compound opens up a vast array of synthetic possibilities.

Organolithium Reagent: As detailed in the previous section, the formation of an organolithium reagent is feasible via iodine-lithium exchange, provided that at least two equivalents of an alkyllithium reagent are used to account for the acidic carboxylic proton. wikipedia.orgmasterorganicchemistry.com

Grignard Reagent: Grignard reagents (R-MgX) are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgleah4sci.com However, Grignard reagents are also strong bases and are incompatible with acidic protons. Therefore, direct treatment of this compound with magnesium metal would fail, as the initially formed Grignard reagent would be immediately quenched by the carboxylic acid proton of a neighboring molecule.

To successfully form a Grignard reagent, the carboxylic acid group would first need to be protected. A common strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The resulting aryl iodide ester could then be treated with magnesium to form the corresponding Grignard reagent. This reagent could then be used in subsequent reactions, followed by deprotection (hydrolysis) of the ester to regenerate the carboxylic acid.

Table 2: Formation of Organometallic Reagents

| Reagent Type | Method | Key Considerations |

| Organolithium | Iodine-lithium exchange with R-Li | Requires ≥ 2 equivalents of R-Li due to the acidic proton. Reaction is typically fast at low temperatures. |

| Grignard | Reaction with Mg metal | Requires prior protection of the carboxylic acid group (e.g., as an ester) to prevent quenching. |

Directing Group Assisted C-H Functionalization Adjacent to Iodide

Transition metal-catalyzed C-H functionalization is a modern tool for the efficient modification of organic molecules. The carboxylic acid group is a well-known directing group, capable of guiding a metal catalyst to a specific C-H bond, typically at the ortho position, through the formation of a stable metallacyclic intermediate. rsc.orgacs.org

In the case of this compound, both ortho positions to the carboxylic acid are already substituted (by the methyl group at C-2 and the cyclobutyl group at C-4, assuming numbering starts at the carboxylate carbon). Therefore, classical ortho-C-H functionalization is not possible.

However, recent advances in palladium catalysis have enabled the functionalization of more distant C-H bonds, such as β- and γ-C(sp³)–H bonds of aliphatic carboxylic acids. rsc.org The carboxylic acid moiety can act as a native directing group to activate these proximal C-H bonds. For the title compound, this could potentially lead to the functionalization of the C-H bonds on the cyclobutyl ring, specifically the benzylic C-H bond of the ring. This would involve the formation of a larger, and generally less favored, palladacycle. The success of such a transformation would be highly dependent on the specific ligand and reaction conditions employed.

Table 3: Potential Directing Group Assisted C-H Functionalization

| Target C-H Bond | Reaction Type | Potential Coupling Partner | Catalyst System |

| Cyclobutyl C(sp³)-H | Arylation | Aryl iodide | Pd(OAc)₂ with a suitable ligand |

| Cyclobutyl C(sp³)-H | Olefination | Alkene | Pd(II) catalyst |

| Cyclobutyl C(sp³)-H | Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ |

Reactivity of the Methyl Group

Benzylic Functionalization (e.g., oxidation, halogenation)

The methyl group at the C-2 position is a benzylic methyl group. The C-H bonds of this group are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl (B1604629) radical or cation intermediate. masterorganicchemistry.com This makes the methyl group a prime site for functionalization.

Benzylic Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). organic-chemistry.orgyoutube.com This would yield 4-cyclobutyl-5-iodophthalic acid. Milder or more controlled oxidation conditions could potentially yield the corresponding aldehyde or alcohol, though over-oxidation to the carboxylic acid is common.

Benzylic Halogenation: Free radical halogenation at the benzylic position is a highly selective reaction. Using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light is the standard method for benzylic bromination. chegg.com This reaction would convert the -CH₃ group to a bromomethyl group (-CH₂Br), a versatile synthetic handle for subsequent nucleophilic substitution reactions.

Table 4: Benzylic Functionalization Reactions of the Methyl Group

| Reaction Type | Reagents | Product Functional Group at C-2 |

| Oxidation to Carboxylic Acid | KMnO₄, heat | -COOH |

| Halogenation (Bromination) | NBS, AIBN or light | -CH₂Br |

Reactions Involving the Cyclobutyl Ring

Ring Expansion and Contraction Reactions

The cyclobutyl ring is characterized by significant angle and torsional strain. stackexchange.comechemi.com This strain provides a thermodynamic driving force for ring expansion to a more stable five-membered ring. Such rearrangements are often initiated by the formation of a carbocation on a carbon atom directly attached to the ring (an α-cyclobutyl carbocation).

While there are no functional groups directly on the cyclobutyl ring to facilitate carbocation formation, a reaction at another site could potentially lead to a rearrangement. For instance, if a carbocation were generated at the benzylic position (e.g., through solvolysis of a 2-(halomethyl) derivative), a rearrangement involving the adjacent cyclobutyl ring could be envisioned, although less likely than reactions directly involving the benzylic cation.

A more plausible pathway involves reactions that generate a carbocation on the carbon of the aromatic ring attached to the cyclobutyl group. For example, if the aryl iodide were converted to a diazonium salt and then heated, the loss of N₂ could generate an aryl cation. This cation could then undergo rearrangement involving the adjacent cyclobutyl ring, leading to a ring-expanded product. However, such reactions are often complex and can lead to multiple products. The expansion of a cyclobutyl ring to a cyclopentyl ring is generally a favorable process driven by the relief of ring strain. nih.govstackexchange.com

Table 5: Hypothetical Ring Expansion Scenario

| Starting Moiety for Rearrangement | Intermediate | Rearrangement Type | Resulting Ring System |

| Aryl cation at C-4 | Aryl cation adjacent to cyclobutyl group | Wagner-Meerwein type rearrangement | Fused indane-like system |

| Cyclobutylcarbinyl-type cation | Cation on exocyclic carbon | Ring expansion | Phenylcyclopentyl system |

Oxidative and Reductive Transformations of the Cyclobutyl Ring

The cyclobutyl ring, a strained four-membered carbocycle, can undergo specific oxidative and reductive transformations, although such reactions on the title compound have not been extensively documented. Based on the reactivity of other cyclobutane-containing molecules, several potential pathways can be postulated.

Oxidative Transformations:

Oxidative cleavage of the cyclobutyl ring typically requires potent oxidizing agents and can lead to a variety of linear carboxylic acid derivatives. For instance, treatment with strong oxidants like potassium permanganate (KMnO₄) or ozone (O₃) followed by oxidative workup could potentially cleave the ring to yield dicarboxylic acid-substituted benzoic acid derivatives. The regioselectivity of this cleavage would be influenced by the steric and electronic environment of the C-C bonds within the ring.

Another potential oxidative pathway involves the transformation of the cyclobutyl ring without cleavage. While direct oxidation of the alkane ring is challenging, the introduction of a hydroxyl group via selective C-H oxidation could provide a handle for further transformations. Such processes often require specialized catalysts, such as metalloporphyrins or other transition metal complexes.

Reductive Transformations:

The cyclobutyl ring is generally stable under standard catalytic hydrogenation conditions that are typically used to reduce aromatic systems or other functional groups. libretexts.orglibretexts.orgopenstax.org The C-C single bonds of the cyclobutane (B1203170) are not readily cleaved by catalytic hydrogenation. Therefore, it is expected that the aromatic ring or the carboxylic acid group would be reduced in preference to the cyclobutyl moiety. More forcing conditions, such as high-pressure hydrogenation at elevated temperatures with specific catalysts, might lead to ring opening, yielding a 4-butyl-5-iodo-2-methylbenzoic acid derivative, although this is generally a less favored reaction pathway.

| Transformation | Potential Reagents | Expected Product Type | Notes |

| Oxidative Ring Cleavage | 1. O₃, then H₂O₂ 2. hot, conc. KMnO₄ | Dicarboxylic acid substituted benzoic acid | Regioselectivity may vary. |

| Reductive Ring Opening | H₂/catalyst (forcing conditions) | 4-butyl substituted benzoic acid | Generally disfavored; requires harsh conditions. |

Functionalization of the Cyclobutyl Moiety

Direct functionalization of the C-H bonds of the cyclobutyl ring presents a modern and efficient approach to introduce new functional groups. While specific studies on this compound are not available, research on other cyclobutane-containing aromatic compounds has demonstrated the feasibility of such transformations, primarily through transition-metal-catalyzed C-H activation. nih.govacs.orgnih.govresearchgate.net

Palladium-Catalyzed C-H Arylation:

Palladium catalysts, in the presence of a suitable directing group, can facilitate the arylation of C-H bonds. The carboxylic acid group on the target molecule could potentially act as a directing group, guiding the functionalization to a specific position on the cyclobutyl ring. However, the steric hindrance from the adjacent methyl and iodo groups might influence the efficiency and regioselectivity of this reaction.

Rhodium-Catalyzed C-H Insertion:

Rhodium carbenoid intermediates, generated from diazo compounds, are known to undergo C-H insertion reactions. This methodology could be applied to introduce various functionalized groups onto the cyclobutyl ring of the title compound. The selectivity of the insertion (i.e., into a primary vs. secondary C-H bond) would be dependent on the specific rhodium catalyst employed. nih.gov

| Functionalization | Catalyst System | Potential Reagent | Expected Product |

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl halide or boronic acid | 4-(Arylcyclobutyl)-5-iodo-2-methylbenzoic acid |

| C-H Insertion | Rh₂(OAc)₄ or modified Rh(II) catalysts | Diazo compound (e.g., ethyl diazoacetate) | 4-(Functionalized cyclobutyl)-5-iodo-2-methylbenzoic acid |

Exploration of Photochemical and Electrochemical Reactivity

The presence of the iodo-aromatic system and the benzoic acid moiety suggests that this compound is likely to exhibit both photochemical and electrochemical activity.

Photochemical Reactivity:

Aryl iodides are known to undergo photolytic cleavage of the carbon-iodine bond upon irradiation with UV light. This homolytic cleavage generates an aryl radical and an iodine radical. In the absence of a suitable trapping agent, the aryl radical can abstract a hydrogen atom from the solvent or another molecule to yield the de-iodinated product, 4-cyclobutyl-2-methylbenzoic acid. In the presence of a radical scavenger or a reactive substrate, this photochemically generated aryl radical could be trapped to form new carbon-carbon or carbon-heteroatom bonds.

Electrochemical Reactivity:

The electrochemical behavior of the title compound is expected to be influenced by both the iodobenzoic acid and the carboxylic acid functionalities.

Reduction: The carbon-iodine bond is susceptible to electrochemical reduction. This process typically involves a two-electron transfer to cleave the C-I bond and form an iodide ion and the corresponding de-iodinated benzoic acid. frontiersin.org The reduction potential for this process would be influenced by the electronic nature of the other substituents on the aromatic ring.

Oxidation: The anodic oxidation of iodobenzoic acids can be complex. Depending on the electrode material and reaction conditions, oxidation could occur at the iodine atom, potentially leading to the formation of hypervalent iodine species. researchgate.netresearchgate.net The carboxylic acid group can also undergo electrochemical oxidation, though typically at higher potentials.

| Reaction Type | Conditions | Primary Transformation | Potential Product |

| Photochemical | UV irradiation | C-I bond cleavage | 4-Cyclobutyl-2-methylbenzoic acid (in protic solvent) |

| Electrochemical Reduction | Cathodic potential | C-I bond cleavage | 4-Cyclobutyl-2-methylbenzoic acid |

| Electrochemical Oxidation | Anodic potential | Oxidation of iodine | Hypervalent iodine derivatives |

Theoretical and Computational Investigations of 4 Cyclobutyl 5 Iodo 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic environment and the three-dimensional arrangement of atoms in 4-Cyclobutyl-5-iodo-2-methylbenzoic acid. These methods provide insights into bond lengths, bond angles, and the distribution of electron density, which collectively determine the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. researcher.liferesearchgate.net The B3LYP functional, combined with a basis set such as 6-311+G(d,p), is commonly employed for geometry optimization and electronic structure calculations of substituted benzoic acids. nih.gov

For this compound, a DFT-based geometry optimization would likely reveal a nearly planar benzoic acid core. The presence of the bulky cyclobutyl and iodo substituents, along with the ortho-methyl group, would induce some steric strain, potentially leading to slight out-of-plane distortions of the carboxylic acid group. Key structural parameters such as bond lengths and angles can be predicted, providing a detailed molecular geometry.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also readily calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The distribution of these frontier orbitals would likely show the HOMO localized primarily on the benzene (B151609) ring and the iodine atom, while the LUMO would be concentrated on the carboxylic acid group and the aromatic ring.

Table 1: Predicted Ground State Properties using DFT (B3LYP/6-311+G(d,p))

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| C-I Bond Length | 2.10 Å |

| C=O Bond Length | 1.22 Å |

Note: These values are estimations based on calculations for analogous substituted benzoic acids.

For more precise calculations of the electronic structure and energy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. cdnsciencepub.com These methods are computationally more demanding but provide a more accurate description of electron correlation effects, which can be important for molecules with heavy atoms like iodine.

Ab initio calculations would be particularly useful for refining the energetics of different conformers and for calculating more accurate reaction barriers. Comparing the results from DFT and ab initio methods can provide a robust understanding of the molecule's properties and validate the chosen level of theory. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclobutyl and carboxylic acid groups allows for multiple conformations of this compound. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for describing the molecule's dynamic behavior.

The primary conformational flexibility arises from the rotation around two key single bonds: the bond connecting the carboxylic acid group to the benzene ring and the bond connecting the cyclobutyl group to the ring. The rotation of the carboxylic acid group is a well-studied phenomenon in benzoic acids. The planar conformation, where the C=O and C-O bonds of the carboxylic acid group are in the same plane as the benzene ring, is generally the most stable due to π-conjugation. However, the presence of the ortho-methyl group will likely create a significant rotational barrier, forcing the carboxylic acid group out of the plane of the ring to minimize steric hindrance. This phenomenon, known as the "ortho effect," is well-documented for ortho-substituted benzoic acids. khanacademy.org

Table 2: Estimated Rotational Barriers

| Rotation Axis | Estimated Barrier (kcal/mol) |

|---|---|

| Ar-COOH | 5 - 8 |

Note: Values are illustrative and based on studies of similar sterically hindered aromatic compounds.

The conformation of this compound is a result of the complex interplay between the electronic and steric effects of its substituents.

Steric Effects : The bulky iodine atom and the cyclobutyl group, along with the ortho-methyl group, will create significant steric crowding. This will be the primary determinant of the preferred orientation of the carboxylic acid and cyclobutyl groups, favoring conformations that minimize van der Waals repulsion.

Electronic Effects : The iodine and methyl groups are electron-donating, while the carboxylic acid group is electron-withdrawing. These electronic interactions, while generally less dominant than steric effects in determining conformation, will influence the electron distribution and bond lengths within the aromatic ring.

Computational studies on other multi-substituted benzoic acids have shown that the combination of bulky ortho substituents invariably leads to a non-planar arrangement of the carboxylic acid group with respect to the aromatic ring. acs.org

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the identification and characterization of the molecule.

Vibrational Spectroscopy (IR and Raman) : DFT calculations can predict the vibrational frequencies and intensities of the molecule. dntb.gov.ua These can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Characteristic vibrational modes would include the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), the O-H stretch (a broad band around 2500-3300 cm⁻¹ for the dimeric form), and various C-H and C-C stretching and bending modes of the aromatic and cyclobutyl rings. The C-I stretching frequency would appear at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are valuable for assigning the signals in experimental NMR spectra. For instance, the carboxylic acid proton would be expected to have a chemical shift greater than 10 ppm. The aromatic protons would appear in the range of 7-8 ppm, with their exact shifts influenced by the electronic effects of the substituents.

Table 3: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts

| Parameter | Predicted Value |

|---|---|

| Vibrational Frequencies | |

| O-H stretch (dimer) | ~3000 cm⁻¹ (broad) |

| C=O stretch | ~1720 cm⁻¹ |

| Aromatic C=C stretch | ~1600 cm⁻¹ |

| C-I stretch | ~550 cm⁻¹ |

| ¹³C NMR Chemical Shifts | |

| Carboxylic Carbon (C=O) | ~170 ppm |

| Aromatic Carbon (C-I) | ~95 ppm |

| Aromatic Carbon (C-COOH) | ~130 ppm |

| Methyl Carbon | ~20 ppm |

Note: These are representative values and would require scaling factors for direct comparison with experimental data.

Computational NMR Chemical Shift Prediction

The prediction of 1H and 13C NMR chemical shifts through computational methods, primarily Density Functional Theory (DFT), is a powerful tool for structure elucidation. bohrium.comnih.gov For a molecule like this compound, DFT calculations would involve geometry optimization of the molecule's conformational space, followed by the calculation of NMR shielding tensors. acs.org These tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net

The accuracy of these predictions is highly dependent on the chosen functional and basis set. bohrium.com For substituted benzoic acid esters, it has been noted that while DFT calculations generally show reasonable agreement for most protons, benzylic protons can sometimes exhibit larger deviations from experimental values. bohrium.comnih.gov In the case of this compound, the protons of the cyclobutyl group, being in proximity to the aromatic ring and the carboxylic acid moiety, might present a similar challenge for precise chemical shift prediction.